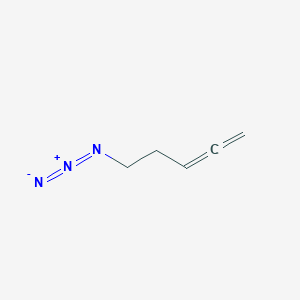

![molecular formula C15H13N3O2S B2940579 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 942001-48-1](/img/structure/B2940579.png)

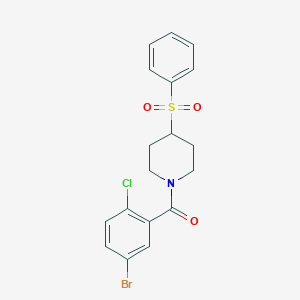

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

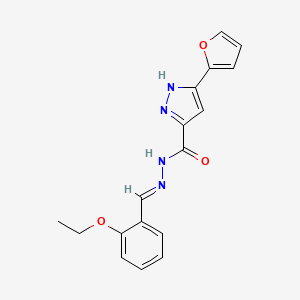

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . It has a molecular weight of 174.1992 .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a thiophene-2-carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its anti-HIV-1 activity. The compound binds into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Microwave-Assisted Synthesis : A study investigated the microwave-assisted reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates to synthesize thieno[2,3-d]pyrimidines. This method, utilizing N,N-dimethyl acetamide as solvent, efficiently produced various derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and related compounds, showcasing a versatile approach for generating heterocyclic frameworks (Davoodnia et al., 2009).

Catalysis in Aqueous Media : Another application involves the use of N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, which are crucial for developing novel pharmaceuticals and materials (Bumagin et al., 2019).

Novel Compounds and Activities

Anti-Inflammatory and Analgesic Agents : Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of these derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities : A study synthesized a series of pyrimidine-azetidinone analogues and evaluated them for antioxidant, antimicrobial, and antitubercular activities. These compounds showed promising results against various bacterial strains and mycobacterium tuberculosis, suggesting their potential as leads for developing new treatments (Chandrashekaraiah et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-hiv activity , suggesting that this compound may also target proteins involved in the HIV lifecycle, such as HIV-1 integrase .

Mode of Action

Similar compounds have been shown to inhibit hiv-1 integrase , a key enzyme in the HIV lifecycle. This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus. By inhibiting this enzyme, the compound could potentially prevent the replication of the virus.

Biochemical Pathways

Given its potential anti-hiv activity, it can be inferred that it may interfere with the hiv lifecycle, particularly the integration of viral dna into the host genome .

Direcciones Futuras

The future directions for this compound could involve further exploration of its anti-HIV-1 activity and potential development into a therapeutic agent. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%), which could be a promising direction for future research .

Propiedades

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMONNHAXZXUFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CS3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

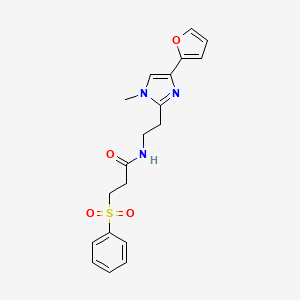

![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)

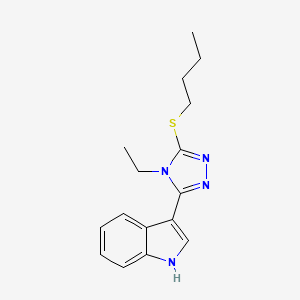

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

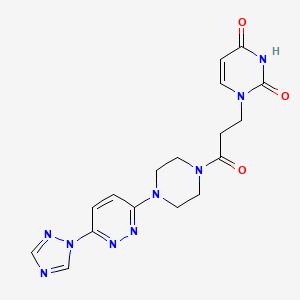

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)